

In Vivo Efficacy and Mechanisms of PROTAC ATR Degraders: A Technical Overview

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Compound of Interest

Compound Name: PROTAC ATR degrader-2

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This technical guide provides a comprehensive overview of the preclinical in vivo studies involving two prominent PROTAC (Proteolysis Targeting Chimera) Ataxia Telangiectasia and Rad3-related (ATR) degraders: ZS-7 (also reported as compound [I] and PROTAC ATR degrader-1) and compound 8i (**PROTAC ATR degrader-2**). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and preclinical evaluation of targeted protein degradation of ATR.

Core Findings and Data Summary

In vivo studies have demonstrated the anti-tumor efficacy of ATR PROTAC degraders in xenograft models of colorectal cancer and acute myeloid leukemia (AML). These compounds induce degradation of the ATR protein through the ubiquitin-proteasome system, leading to downstream signaling events that promote cancer cell death.

Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative data from preclinical studies of ZS-7/[I] and compound 8i.

Table 1: In Vitro and In Vivo Activity of ATR PROTAC Degrader ZS-7/[I]



Parameter	Cell Line	Value	In Vivo Model	Efficacy	Pharmacoki netics (i.p.)
DC50	LoVo (ATM- deficient)	0.53 μM[1][2]	LoVo Xenograft (BALB/c nude mice)	TGI: 39.5% (12.5 mg/kg, b.i.d.)[2]	AUC: 4607 ng/mL·h[2]
Dmax	LoVo	84.3%[2]	TGI: 51.8% (25 mg/kg, b.i.d.)[2]	t1/2: 4.75 h[2]	
Apoptosis	LoVo	23.91% (0.5 μM)[2]	Favorable safety profile[2]	Limited oral bioavailability [2]	
45.62% (1 μM)[2]					•

TGI: Tumor Growth Inhibition; b.i.d.: twice daily; i.p.: intraperitoneal; AUC: Area Under the Curve; t1/2: half-life.

Table 2: In Vitro and In Vivo Activity of ATR PROTAC Degrader 8i

Parameter	Cell Line	Value	In Vivo Model	Efficacy
DC50	MV-4-11 (AML)	22.9 nM[3][4]	AML Xenograft (mouse model)	Potent antitumor activity[4]
MOLM-13 (AML)	34.5 nM[3][4]	Significantly inhibited AML cell growth in vivo[5]		
Mechanism	Induces apoptosis and inhibits proliferation of AML cells[3][4]			



Experimental Protocols

The following sections detail the methodologies employed in the in vivo evaluation of ATR PROTAC degraders ZS-7/[I] and 8i, based on published literature.

In Vivo Efficacy Study of ZS-7/[I] in a Colorectal Cancer Xenograft Model

- Animal Model: Female BALB/c nude mice were used for the establishment of the xenograft model.[2]
- Cell Line and Tumor Implantation: ATM-deficient LoVo human colorectal cancer cells were utilized. A suspension of LoVo cells was subcutaneously injected into the mice to initiate tumor growth.
- Drug Administration: Once tumors reached a predetermined size, mice were randomized into treatment and control groups. ZS-7/[I] was administered via intraperitoneal (i.p.) injection.[1]
- Dosing Regimen: The study included dose-dependent treatment, with cohorts receiving 12.5 mg/kg and 25 mg/kg of ZS-7/[I] twice daily.[2] A combination therapy arm with cisplatin was also evaluated.[2]
- Efficacy Assessment: Tumor growth was monitored regularly throughout the study. The primary efficacy endpoint was tumor growth inhibition (TGI). Animal body weight and general health were monitored to assess toxicity.[2]
- Pharmacodynamic Analysis: Mechanistic in vivo studies confirmed that ZS-7/[I] induced the degradation of ATR protein and inhibited the phosphorylation of its downstream signaling components in the tumor tissue.[2]

In Vivo Efficacy Study of Compound 8i in an Acute Myeloid Leukemia (AML) Xenograft Model

 Animal Model: An AML mouse xenograft model was utilized to assess the in vivo antiproliferative effects of compound 8i.[5]

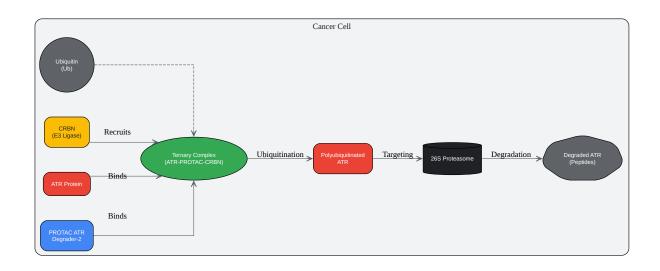


- Cell Lines: The study likely involved the subcutaneous or systemic engraftment of human AML cell lines such as MV-4-11 or MOLM-13, in which the degrader showed potent in vitro activity.[3][4]
- Drug Administration: The precise route of administration was not specified in the provided abstracts but was likely intraperitoneal or intravenous, common for such studies.
- Efficacy Assessment: The primary outcome was the inhibition of AML cell growth in vivo. The study compared the efficacy of the ATR degrader 8i to an ATR kinase inhibitor.[5]
- Pharmacokinetic and Pharmacodynamic Assessments: Compound 8i was reported to exhibit favorable pharmacokinetic characteristics.[4] Mechanistic studies indicated that ATR degradation by 8i leads to genome instability, extensive DNA damage, and subsequent p53mediated apoptosis.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of PROTAC ATR degraders and the general workflow of the in vivo experiments.

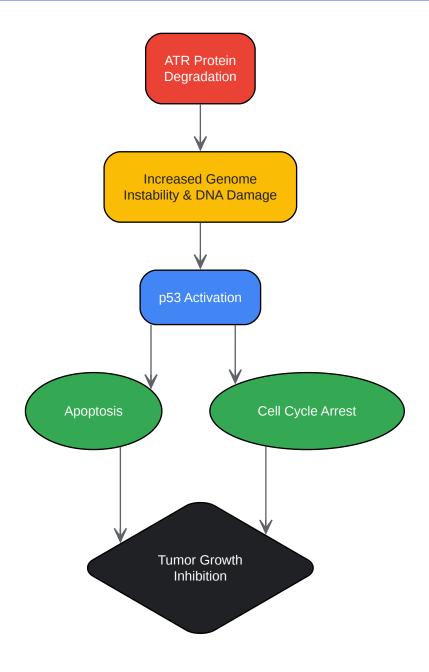




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Caption: PROTAC-mediated degradation of ATR via the CRBN-dependent ubiquitin-proteasome system.

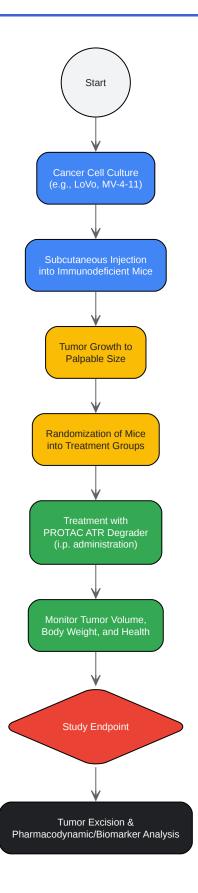




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Caption: Downstream signaling consequences of ATR degradation, leading to apoptosis.





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Caption: General experimental workflow for in vivo xenograft studies of PROTAC ATR degraders.

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